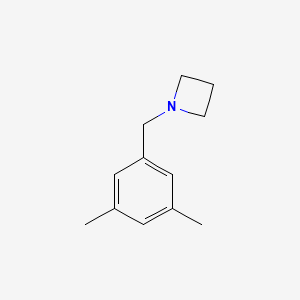
1-(3,5-Dimethylbenzyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dimethylbenzyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring attached to a 3,5-dimethylbenzyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylbenzyl)azetidine can be synthesized through several methods. . This reaction is typically carried out under photochemical conditions, where the imine and alkene react to form the azetidine ring.
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves the polymerization of aziridines and azetidines through anionic and cationic ring-opening polymerization . This method allows for the production of polyamines with various structures and degrees of control.
化学反応の分析
Types of Reactions: 1-(3,5-Dimethylbenzyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.
Substitution: The benzyl group can undergo substitution reactions, leading to the formation of different substituted azetidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
科学的研究の応用
1-(3,5-Dimethylbenzyl)azetidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Azetidines are explored for their potential use in drug discovery and development.
作用機序
The mechanism of action of 1-(3,5-Dimethylbenzyl)azetidine involves its interaction with molecular targets and pathways. The ring strain of the azetidine ring imparts unique reactivity, allowing the compound to interact with various biological and chemical targets. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Cyclobutanes: Four-membered carbon-containing rings that lack the nitrogen atom present in azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness: 1-(3,5-Dimethylbenzyl)azetidine is unique due to its specific substitution pattern and the presence of the azetidine ring, which imparts distinct reactivity and stability characteristics. This makes it a valuable compound in various scientific and industrial applications.
生物活性
1-(3,5-Dimethylbenzyl)azetidine is a compound belonging to the azetidine class, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition capabilities. The synthesis methods and structure-activity relationships (SAR) will also be discussed.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, including nucleophilic substitution reactions and cyclization processes. The general synthetic route involves the reaction of 3,5-dimethylbenzyl halides with amines to form azetidine derivatives.
1. Antimicrobial Activity
Azetidines, including this compound, have demonstrated significant antimicrobial properties against a range of pathogens. Studies indicate that modifications at the aryl position enhance antibacterial activity. For instance:
- Efficacy Against Bacteria : Compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Fungal Inhibition : Azetidines have also been tested against fungal strains, revealing promising antifungal activity .
Table 1: Antimicrobial Activity of Azetidine Derivatives
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
2. Anticancer Properties
Recent research has highlighted the potential of azetidine derivatives in cancer therapy. For example:
- STAT3 Inhibition : Certain azetidine derivatives have been identified as inhibitors of the STAT3 pathway, which is known to promote tumor growth and survival in various cancers .
- Cell Viability Assays : In vitro studies using breast cancer cell lines (MDA-MB-231 and MDA-MB-468) showed that some azetidine compounds exhibit cytotoxic effects at low micromolar concentrations .
Table 2: Cytotoxic Effects of Azetidine Derivatives on Cancer Cell Lines
| Compound | Cell Line | EC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 2.0 |
| MDA-MB-468 | 1.8 |
3. Enzyme Inhibition
Azetidines have been studied for their potential as enzyme inhibitors:
- Cholesterol Absorption : Some derivatives act as inhibitors of cholesterol absorption in the intestine, which can be beneficial for managing hyperlipidemia .
- Antitubercular Activity : Research indicates that certain azetidinone derivatives exhibit antitubercular properties by inhibiting specific enzymes essential for bacterial survival .
Case Studies
- Antibacterial Study : A study conducted by Narute et al. demonstrated that a series of azetidinone derivatives exhibited significant antibacterial activity against multiple strains of bacteria with MIC values comparable to standard antibiotics .
- Cancer Research : A recent investigation into azetidine amides found that modifications in the structure could enhance their potency against STAT3-mediated pathways in breast cancer cells, indicating a promising direction for future drug development .
特性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC名 |
1-[(3,5-dimethylphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17N/c1-10-6-11(2)8-12(7-10)9-13-4-3-5-13/h6-8H,3-5,9H2,1-2H3 |
InChIキー |
NXVXAQSNLGBSOH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)CN2CCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















